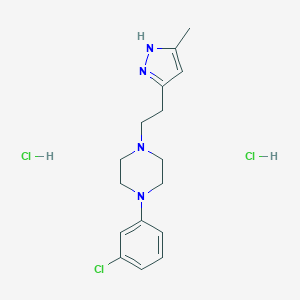

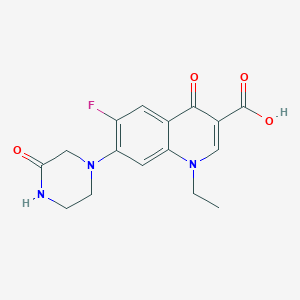

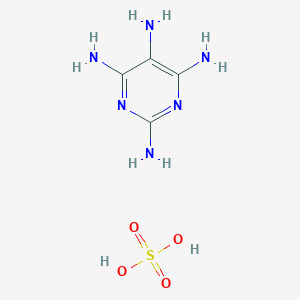

![molecular formula C15H13Cl3O2 B029913 Fenol, 2,6-dicloro-4-[1-(3-cloro-4-hidroxifenil)-1-metiletil]- CAS No. 40346-55-2](/img/structure/B29913.png)

Fenol, 2,6-dicloro-4-[1-(3-cloro-4-hidroxifenil)-1-metiletil]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenol derivatives, including compounds similar to Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-, often involves complex reactions that can include etherification, reduction, diazotization, and hydrolysis. A notable example includes the synthesis of 4-(2,4-Dichlorophenoxy)phenol, a related compound, through a multi-step process starting from dichlorophenol and chloronitrobenzene, yielding a total yield of 57.6% (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of phenol derivatives emphasizes the significance of hydrogen-bonding networks that result in various structural motifs, such as centrosymmetric dimeric subunits and weak pi-pi interactions. For instance, studies on 2,6-bis(hydroxymethyl)phenol derivatives reveal intricate hydrogen-bonded assemblages contributing to their structural stability (Masci & Thuéry, 2002).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds often involve the formation of complexes with metals, showcasing how variations in the phenol derivatives can influence their reactivity and interaction with other molecules. For example, the synthesis of transition metal complexes with phenol derivatives demonstrates how these compounds can form bidentate coordinating complexes through specific nitrogen and oxygen atoms (Dhokale, Karale, & Nagawade, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. X-ray crystallography, for instance, offers insights into the intramolecular and intermolecular interactions that stabilize their crystalline forms (Ghichi et al., 2018).

Aplicaciones Científicas De Investigación

Actividades Disruptoras de la Tiroides

El triclorobisfenol A ha sido estudiado por sus efectos sobre las actividades disruptoras de la tiroides. Los análisis in vitro e in vivo han demostrado que puede interferir con la unión de 3,3’,5-L-125I-triyodotironina (125I-T3) a la transtiretina purificada de Xenopus laevis (xTTR) y al dominio de unión al ligando del receptor de la hormona tiroidea β de X. laevis (xTR LBD). Se ha encontrado que actúa como un antagonista de T3 en el ensayo de metamorfosis de renacuajos de X. laevis .

Impacto Ambiental y Degradación

Se ha realizado investigación sobre la descloración anaeróbica del triclorobisfenol A en sedimentos de ríos. Este compuesto es un retardante de llama ampliamente utilizado y un posible disruptor endocrino. La comunidad microbiana en el sedimento juega un papel significativo en la degradación del triclorobisfenol A .

Uso en Resinas Epoxi

El triclorobisfenol A se utiliza comúnmente en la síntesis de resinas epoxi de bisfenol A. Estas resinas son excelentes para aplicaciones de alta temperatura, la adhesión de una variedad de sustratos, compresión, flexiones, aislamiento eléctrico, mortero, lechadas, adhesión y aplicaciones de alta resistencia a la tracción .

Mecanismo De Acción

Target of Action

Trichlorobisphenol A primarily targets the kisspeptin-G-protein coupled receptor 54 (GPR54)/gonadotropin-releasing hormone (GnRH) (KGG) signals . It also interacts with estrogen receptor alpha (ERɑ) and G-protein coupled estrogen receptor 1 (GPER1) .

Mode of Action

Trichlorobisphenol A interacts with its targets, leading to a variety of changes. For instance, it increases levels of intracellular reactive oxygen species (ROS) and GnRH, upregulates the protein levels of kisspeptin and the expression of fshr, lhr and gnrh1 genes related to KGG in GT1-7 cells . It also significantly upregulates the phosphorylation of extracellular regulated protein kinases 1/2 (Erk1/2), the protein levels of GPER1 and the expression of the gper1 .

Biochemical Pathways

Trichlorobisphenol A affects the mitogen-activated protein kinase (MAPK)/Erk1/2 pathways . It activates KGG signals by activating the GPER1-mediated MAPK/Erk1/2 signaling pathway at the mRNA level .

Pharmacokinetics

It is known that the compound is chemically stable and strongly hydrophobic , which suggests that it may have significant bioavailability and could accumulate in certain tissues.

Result of Action

The action of Trichlorobisphenol A leads to a variety of molecular and cellular effects. For instance, it might induce precocious puberty by increasing GnRH secretion together with KGG signaling upregulation, which is driven by GPER1-mediated signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trichlorobisphenol A. For example, in river sediment, the effectiveness of dechlorinating microbes in degradation of Trichlorobisphenol A was reduced by high sulfate concentrations . In addition, it has been found in greenhouse dust, suggesting that it can be released from building materials into the environment .

Propiedades

IUPAC Name |

2,6-dichloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQADATLUDADTND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315092 |

Source

|

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40346-55-2 |

Source

|

| Record name | Trichlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40346-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobisphenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)